5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
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Overview
Description
5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-methylbenzyl chloride with 5-methyl-1H-benzotriazole-1-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated benzodiazole derivatives.
Scientific Research Applications
5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
- 5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
- 5-methyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
Uniqueness
Compared to similar compounds, 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has unique structural features that may confer distinct biological activities. The position and nature of the substituents on the benzodiazole ring can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-4-3-5-13(8-11)10-19-16-17-14-7-6-12(2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRYKMHCMYVFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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